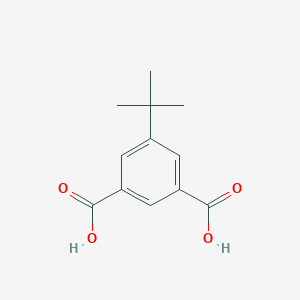

5-tert-Butylisophthalic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-tert-butylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2,3)9-5-7(10(13)14)4-8(6-9)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLUCDZIWWSFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062345 | |

| Record name | 5-tert-Butylisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2359-09-3 | |

| Record name | 5-tert-Butylisophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2359-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002359093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-tert-Butylisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butylisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-tert-Butylisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-Butylisophthalic acid, with the chemical formula C₁₂H₁₄O₄, is an aromatic dicarboxylic acid that has garnered significant interest as a versatile building block in various fields of chemical synthesis.[1] Its rigid structure, featuring a benzene (B151609) ring substituted with two carboxylic acid groups at the meta-positions and a sterically bulky tert-butyl group, imparts unique properties to the molecules and materials derived from it.[1] While its primary applications have been in the realm of polymer chemistry for the synthesis of high-performance polyesters and coatings, its role as a key intermediate in the production of specialty chemicals and active pharmaceutical ingredients (APIs) is increasingly recognized.[1][2]

This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to support researchers and professionals in leveraging the unique characteristics of this compound in their scientific endeavors.

Chemical Formula and Structure

-

Chemical Formula: C₁₂H₁₄O₄[3]

-

IUPAC Name: 5-tert-butylbenzene-1,3-dicarboxylic acid[3]

-

CAS Number: 2359-09-3[3]

-

Molecular Weight: 222.24 g/mol [4]

The structure of this compound consists of a central benzene ring. Two carboxylic acid (-COOH) functional groups are attached to the ring at positions 1 and 3. A tert-butyl group, a bulky hydrocarbon substituent, is attached at the 5th position. This substitution pattern provides a unique combination of rigidity from the aromatic ring, functionality from the carboxylic acids, and steric hindrance from the tert-butyl group.[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid, powder, or crystal | [1] |

| Melting Point | >300 °C | [4] |

| Solubility | Soluble in acetone (B3395972) and ethanol; limited solubility in water | [1] |

| Molecular Formula | C₁₂H₁₄O₄ | [3] |

| Molecular Weight | 222.24 g/mol | [4] |

| InChI | InChI=1S/C12H14O4/c1-12(2,3)9-5-7(10(13)14)4-8(6-9)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16) | [4] |

| InChIKey | BJLUCDZIWWSFIB-UHFFFAOYSA-N | [4] |

| SMILES | CC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(=O)O | [3] |

Table 2: Spectroscopic Data

| Technique | Data Highlights | Reference |

| ¹H NMR | Spectral data available | [3] |

| ¹³C NMR | Spectral data available | [3] |

| GC-MS | Spectral data available in NIST database | [3] |

| FTIR | KBr wafer spectrum available | [3] |

| ATR-IR | Spectrum available | [3] |

Experimental Protocols

While this compound is commercially available, understanding its synthesis and analysis is crucial for its application in research and development.

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of a suitable precursor, such as 5-tert-butyl-m-xylene (B1265441). The following is a representative experimental protocol.

Reaction: Oxidation of 5-tert-butyl-m-xylene

Reagents and Materials:

-

5-tert-butyl-m-xylene

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring bar

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring bar, add 5-tert-butyl-m-xylene and an aqueous solution of sodium hydroxide.

-

Oxidation: While stirring vigorously, slowly add potassium permanganate to the reaction mixture. The addition should be portion-wise to control the exothermic reaction.

-

Reflux: After the addition of potassium permanganate is complete, heat the mixture to reflux and maintain it for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide by-product.

-

Precipitation: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid to acidify the solution until the pH is acidic, which will precipitate the crude this compound.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold distilled water. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified crystals in a vacuum oven to obtain the final product.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using HPLC. The following method is a general guideline and may require optimization.[5]

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., the mobile phase). Prepare the sample to be analyzed by dissolving it in the same solvent.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: A suitable gradient of aqueous buffer and organic solvent.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 254 nm).

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The retention time of the peak in the sample chromatogram should match that of the standard. The purity can be determined by the area percentage of the main peak.

Visualizations

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow for the synthesis, purification, and analysis of this compound.

Caption: Logical workflow for the synthesis and analysis of this compound.

Applications in Drug Development and Beyond

This compound serves as a crucial building block in the synthesis of more complex molecules. Its bifunctional nature allows it to be incorporated into larger structures, while the tert-butyl group can be used to modulate properties such as solubility, lipophilicity, and metabolic stability – all critical parameters in drug design. While direct biological signaling pathways for this compound are not extensively documented, its utility lies in its role as a scaffold or intermediate in the synthesis of APIs. Its derivatives have been explored in various therapeutic areas. Beyond pharmaceuticals, it is a key component in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing.[6]

Safety Information

This compound is classified as an irritant.[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[4]

-

Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including gloves, safety glasses, and a dust mask, when handling this compound.[4]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information.

References

- 1. CAS 2359-09-3: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C12H14O4 | CID 75379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 2359-09-3 [sigmaaldrich.com]

- 5. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]

- 6. Structural and functional studies on coordination polymers based on this compound and N,N′-bis-(4-pyridylmethyl) piperazine - RSC Advances (RSC Publishing) [pubs.rsc.org]

physical and chemical properties of 5-tert-Butylisophthalic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-Butylisophthalic acid, with the CAS number 2359-09-3, is an aromatic dicarboxylic acid. Its structure consists of an isophthalic acid backbone substituted with a bulky tert-butyl group at the 5-position.[1] This substitution significantly influences its physical and chemical properties, making it a valuable building block in various chemical syntheses.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental details relevant to its use in research and development.

Physical and Chemical Properties

This compound is typically a white to off-white solid at room temperature.[1] The presence of the tert-butyl group imparts steric hindrance, which can affect its reactivity and intermolecular interactions.[1] It is known for its high melting point and solubility in organic solvents like acetone (B3395972) and ethanol (B145695), while exhibiting limited solubility in water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | |

| CAS Number | 2359-09-3 | |

| Appearance | White to off-white solid/powder to crystal | [1] |

| Melting Point | >300 °C | [2] |

| Boiling Point | 400 °C (Predicted) | [3] |

| pKa | 3.63 ± 0.10 (Predicted) | [4] |

| Solubility | Soluble in acetone and ethanol; limited solubility in water. | [1] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of 5-tert-butyl-m-xylene (B1265441). The following is a general experimental protocol adapted from procedures for the oxidation of alkylbenzenes.

Diagram of Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 5-tert-butyl-m-xylene and a suitable solvent such as water or a mixture of pyridine (B92270) and water.

-

Oxidation: Slowly add a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), in portions to the stirred solution. The amount of oxidant should be in stoichiometric excess.

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.

-

Combine the filtrate and washings and concentrate the solution by evaporation.

-

Acidify the concentrated solution with a strong acid, such as hydrochloric acid (HCl), until the precipitation of the crude this compound is complete.

-

-

Isolation: Collect the crude product by vacuum filtration and wash it with cold water to remove any remaining inorganic salts.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Diagram of Recrystallization Workflow

Caption: General workflow for the purification of this compound.

Methodology:

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature. A mixture of ethanol and water is often effective for recrystallizing aromatic carboxylic acids.

-

Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the hot solvent. Heat the mixture with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary to achieve complete dissolution.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

-

Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Spectral Data

Spectral analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the tert-butyl group. The aromatic protons will appear as multiplets or distinct signals in the aromatic region (typically δ 7-8.5 ppm), and the nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the aliphatic region (typically δ 1.3-1.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbons, the aromatic carbons (both substituted and unsubstituted), and the carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (a strong band around 1700 cm⁻¹), and C-H stretches of the aromatic ring and the tert-butyl group.[4]

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (222.24 g/mol ).[4]

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its dicarboxylic acid functionality allows for the formation of esters, amides, and other derivatives, while the tert-butyl group can modulate properties such as solubility, lipophilicity, and metabolic stability.

While specific marketed drugs containing the this compound moiety as a core structural component are not prominently documented, its use as an intermediate in the synthesis of various chemical entities for pharmaceutical research is plausible. The isophthalic acid scaffold is present in some bioactive molecules, and the introduction of a tert-butyl group can be a strategic modification in drug design to enhance potency or improve pharmacokinetic properties.

Diagram of Potential Derivatization

References

An In-depth Technical Guide to 5-tert-Butylisophthalic Acid (CAS: 2359-09-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-Butylisophthalic acid, with the CAS number 2359-09-3, is an aromatic dicarboxylic acid. Its structure consists of an isophthalic acid backbone substituted with a bulky tert-butyl group at the 5-position.[1] This substitution imparts unique steric and electronic properties to the molecule, making it a valuable building block in various fields, from polymer science to advanced drug delivery systems. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and, most notably, its application as a linker in the formation of Metal-Organic Frameworks (MOFs) for drug delivery.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature, characterized by a high melting point exceeding 300 °C.[2] It exhibits good solubility in organic solvents like acetone (B3395972) and ethanol (B145695) but has limited solubility in water.[1] The presence of the tert-butyl group enhances its steric hindrance, which can influence its reactivity and intermolecular interactions.[1]

| Property | Value | Source |

| CAS Number | 2359-09-3 | [1][2][3] |

| Molecular Formula | C₁₂H₁₄O₄ | [1][3] |

| Molecular Weight | 222.24 g/mol | [2][3] |

| IUPAC Name | 5-tert-butylbenzene-1,3-dicarboxylic acid | [3] |

| Synonyms | 5-(1,1-Dimethylethyl)-1,3-benzenedicarboxylic acid, 5-tert-Butyl-m-phthalic acid | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | >300 °C | [2] |

| pKa (calculated) | pKa₁: 3.55 ± 0.10, pKa₂: 4.58 ± 0.10 | ChemAxon |

| logP (calculated) | 2.59 ± 0.38 | ChemAxon |

| Solubility | Soluble in acetone, ethanol; limited solubility in water | [1] |

Spectroscopic Data

| Technique | Data Summary |

| ¹H NMR | Spectra available in public databases such as PubChem and SpectraBase.[3] |

| ¹³C NMR | Spectra available in public databases such as PubChem and SpectraBase.[3] |

| FT-IR | Spectra available in public databases such as PubChem and SpectraBase.[3] |

| Mass Spectrometry | Spectra available in public databases such as PubChem.[3] |

Experimental Protocols

Synthesis of this compound

Reaction: Oxidation of 5-tert-butyl-m-xylene (B1265441)

Caption: Synthesis of this compound.

Materials:

-

5-tert-butyl-m-xylene

-

Potassium permanganate (B83412) (KMnO₄) or a cobalt-manganese-bromide catalyst system

-

Sulfuric acid (if using KMnO₄)

-

Sodium bisulfite

-

Hydrochloric acid

-

Water

-

Suitable organic solvent for recrystallization (e.g., ethanol/water mixture)

Procedure (Potassium Permanganate Oxidation):

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 5-tert-butyl-m-xylene and water.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add a concentrated aqueous solution of potassium permanganate to the refluxing mixture over several hours. The purple color of the permanganate will disappear as the reaction proceeds.

-

After the addition is complete, continue refluxing until the purple color persists, indicating the completion of the oxidation.

-

Cool the reaction mixture to room temperature.

-

Filter the hot solution to remove the manganese dioxide byproduct.

-

To the filtrate, add sodium bisulfite to destroy any excess permanganate.

-

Acidify the clear solution with concentrated hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

Synthesis of a Metal-Organic Framework (MOF) using this compound

The following is a representative solvothermal method for the synthesis of a copper-based MOF using this compound as the organic linker.

Caption: MOF Synthesis Workflow.

Materials:

-

This compound

-

Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

In a glass vial, dissolve this compound and copper(II) nitrate trihydrate in a solvent mixture of DMF, ethanol, and deionized water.

-

Seal the vial tightly.

-

Place the vial in an oven and heat at a constant temperature (e.g., 100 °C) for 24-48 hours.

-

After the reaction is complete, cool the oven to room temperature.

-

Collect the resulting crystals by decanting the mother liquor.

-

Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

-

Dry the MOF crystals under vacuum.

Drug Loading into a this compound-based MOF

This protocol describes a general post-synthetic encapsulation method for loading a drug molecule into the synthesized MOF.

Caption: Drug Loading Workflow.

Materials:

-

Synthesized and activated MOF (solvent removed from pores)

-

Drug molecule (e.g., ibuprofen, 5-fluorouracil)

-

Suitable solvent for the drug (e.g., ethanol, hexane)

Procedure:

-

Activate the synthesized MOF by heating under vacuum to ensure the pores are free of solvent molecules.

-

Prepare a concentrated solution of the desired drug in a suitable solvent.

-

Immerse a known quantity of the activated MOF in the drug solution.

-

Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.

-

Collect the drug-loaded MOF by centrifugation or filtration.

-

Briefly rinse the collected solid with a small amount of fresh solvent to remove drug molecules adsorbed on the external surface.

-

Dry the drug-loaded MOF under vacuum.

-

The amount of loaded drug can be quantified by measuring the decrease in drug concentration in the supernatant using UV-Vis spectroscopy.

Characterization of the Drug-Loaded MOF

A variety of analytical techniques are used to confirm the successful synthesis and drug loading of the MOF.

-

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF and to ensure the framework remains intact after drug loading.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups of the linker and the drug, and to confirm the presence of the drug in the loaded MOF.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and to quantify the amount of loaded drug.

-

Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the surface area and pore volume of the MOF before and after drug loading, which can indicate successful encapsulation.

-

Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology and crystal size of the MOF particles.

Applications in Drug Development

While this compound itself is not known to have direct biological activity, its role as a building block for MOFs places it at the forefront of advanced drug delivery research. The bulky tert-butyl group can influence the pore size and hydrophobicity of the resulting MOF, which can be tailored to encapsulate specific drug molecules.

The use of MOFs as drug delivery vehicles offers several potential advantages:

-

High Drug Loading Capacity: Due to their high porosity and surface area.

-

Controlled Release: The release of the drug can be tuned by modifying the MOF structure and by responding to physiological stimuli such as pH.

-

Protection of Cargo: The framework can protect the encapsulated drug from degradation.

-

Biocompatibility: MOFs can be synthesized from biocompatible metal ions and organic linkers.

Caption: Role in Drug Delivery Systems.

Safety Information

This compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Personal Protective Equipment: It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this compound.[2]

Conclusion

This compound is a versatile chemical intermediate with significant potential, particularly in the field of materials science and drug development. Its utility as a robust organic linker for the synthesis of Metal-Organic Frameworks provides a promising platform for the development of sophisticated drug delivery systems. The detailed physicochemical data and representative experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working with this compound. Further exploration into the synthesis of novel MOFs using this compound and their application in targeted drug delivery is a promising area for future research.

References

Solubility Profile of 5-tert-Butylisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-tert-Butylisophthalic acid in various solvents. Due to the limited availability of specific quantitative data for this compound, this document also includes solubility data for structurally related compounds, namely isophthalic acid and p-tert-butylbenzoic acid, to provide valuable context and estimates. This guide is intended to assist researchers and professionals in drug development and other chemical industries in understanding and predicting the behavior of this compound in different solvent systems.

Overview of this compound

This compound is a dicarboxylic acid with a chemical formula of C₁₂H₁₄O₄. The presence of both polar carboxylic acid groups and a nonpolar tert-butyl group gives it a distinct solubility profile, making it soluble in some organic solvents while having limited solubility in water.[1] Understanding its solubility is crucial for its application in polymerization, synthesis of metal-organic frameworks (MOFs), and as a linker in various chemical structures.

Quantitative Solubility Data

To provide a framework for estimating its solubility, the following tables summarize the quantitative solubility of the parent compound, isophthalic acid, and a related monosubstituted compound, p-tert-butylbenzoic acid.

Table 1: Quantitative Solubility of Isophthalic Acid

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 20 | ~0.14[2] |

| Water | 25 | 0.013[3] |

| Ethanol (B145695) | - | Soluble[4] |

| Acetone (B3395972) | - | Soluble[4] |

Table 2: Quantitative Solubility of p-tert-Butylbenzoic Acid

| Solvent | Temperature (K) | Molar Fraction Solubility |

| Ethanol | 293.15 | 0.1316 |

| 298.15 | 0.1625 | |

| 303.15 | 0.1988 | |

| 308.15 | 0.2412 | |

| 313.15 | 0.2905 | |

| 318.15 | 0.3478 | |

| 323.15 | 0.4145 | |

| 328.15 | 0.4918 | |

| 333.15 | 0.5816 |

Data for p-tert-Butylbenzoic acid in ethanol was extracted from a graphical representation in the cited literature and may be approximate.

The presence of the bulky, nonpolar tert-butyl group in this compound is expected to decrease its solubility in polar solvents like water compared to isophthalic acid, but potentially increase its solubility in nonpolar organic solvents.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and effective methods for determining the solubility of a compound like this compound.

Gravimetric Method

This method directly measures the mass of the solute that can dissolve in a specific amount of solvent to form a saturated solution.

Materials and Equipment:

-

This compound

-

Selected solvent

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Sampling: Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to maintain the temperature.

-

Filter the withdrawn sample immediately using a syringe filter that is compatible with the solvent to remove any undissolved solid particles.

-

Solvent Evaporation: Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered saturated solution to the pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For high-boiling point solvents, a vacuum oven at a suitable temperature can be used.

-

Drying and Weighing: Once the solvent is completely evaporated, dry the remaining solid residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Weigh the evaporating dish with the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/100 mL).

UV/Vis Spectrophotometry Method

This method is suitable if the solute has a chromophore that absorbs light in the UV/Vis range and is particularly useful for determining the solubility of sparingly soluble compounds.

Materials and Equipment:

-

This compound

-

Selected solvent

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV/Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

-

Equilibration and Sampling:

-

Prepare a saturated solution of this compound in the solvent at a specific temperature as described in the gravimetric method (Steps 1-3).

-

Withdraw a sample of the supernatant and filter it as described previously (Steps 4-6 of the gravimetric method).

-

-

Sample Analysis:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the given temperature.

-

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the gravimetric method.

Caption: Gravimetric method for solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For precise quantitative data, experimental determination using the outlined protocols is recommended. The provided data on related compounds should serve as a useful reference for initial assessments and experimental design.

References

An In-depth Technical Guide to the Melting Point and Thermal Stability of 5-tert-Butylisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 5-tert-Butylisophthalic acid, a key organic intermediate. The focus is on its melting point and thermal stability, offering crucial data for its application in polymer synthesis, specialty chemicals, and pharmaceutical development.

Core Properties of this compound

This compound is an aromatic dicarboxylic acid distinguished by a bulky tert-butyl group on the benzene (B151609) ring.[1] This substitution significantly influences its physical properties, including solubility and thermal characteristics. The compound is typically a white to off-white crystalline solid.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | [2] |

| Molecular Weight | 222.24 g/mol | [2] |

| CAS Number | 2359-09-3 | [2] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | >300 °C | [3][4] |

Thermal Analysis

The thermal behavior of a compound is critical for determining its processing parameters, storage conditions, and suitability for various applications. High thermal stability is often a desirable trait, particularly in the synthesis of high-performance polymers.

Melting Point

The melting point of this compound is consistently reported in the literature and by chemical suppliers as being above 300 °C .[3][4][5] This high melting point is indicative of a stable crystal lattice structure with strong intermolecular forces. For comparison, the parent compound, isophthalic acid, has a melting point in the range of 341-343 °C.

Thermal Stability and Decomposition

Insights into its stability can be gleaned from studies on polymers and coordination complexes derived from it. For instance:

-

Polyimides and polyamides synthesized using this compound derivatives have been subjected to TGA, typically showing thermal stability with decomposition temperatures often well above 300 °C, with tests conducted at heating rates of 10°C/min under a nitrogen atmosphere.

-

Polyesters incorporating this compound units also exhibit high thermal stability, with some studies indicating they are stable up to 400 °C.

-

The parent compound, isophthalic acid , is known to decompose upon heating, emitting acrid smoke and fumes.[1]

The bulky tert-butyl group is a key structural feature that often enhances the thermal stability of polymers by increasing steric hindrance and limiting chain mobility.

Experimental Protocols

Standardized methods are crucial for obtaining reliable and reproducible thermal analysis data. The following sections detail the general experimental protocols for determining the melting point and thermal stability of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for accurate melting point determination of a crystalline solid.[1]

-

Sample Preparation: The crystalline sample of this compound must be thoroughly dried and finely powdered using a mortar and pestle to ensure uniform heat distribution.[1]

-

Capillary Loading: The open end of a thin-walled capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface, or dropped through a long glass tube, to compact the powder into a dense column at the sealed bottom. A fill height of 2-4 mm is typical.[1]

-

Measurement:

-

The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or digital sensor.[6]

-

An initial rapid heating run can be performed to determine an approximate melting range.[6][7]

-

For an accurate measurement, a fresh sample is heated to a temperature about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.[6]

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[6]

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine thermal stability and decomposition temperatures.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina (B75360) or platinum).[3][5]

-

Instrument Setup:

-

The crucible is placed on a high-precision microbalance within the TGA furnace.

-

The system is purged with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[3]

-

-

Measurement:

-

A temperature program is set. A typical dynamic scan involves heating the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[3]

-

The instrument continuously records the sample's mass as a function of temperature.

-

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.

-

Sample Preparation: A small amount of the powdered sample (typically 2-10 mg) is weighed into a small aluminum pan.[8] An empty pan is used as a reference.[8] The pan is then hermetically sealed.[8]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas like nitrogen.

-

Measurement:

-

A temperature program is initiated, similar to TGA, often involving a controlled heating rate (e.g., 10 °C/min) over the temperature range of interest.

-

The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. An endothermic peak indicates melting, where the area under the peak corresponds to the heat of fusion. An exothermic event could indicate decomposition or crystallization.

Visualized Workflow

The logical progression for the thermal characterization of this compound is outlined in the workflow diagram below.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. odr.chalmers.se [odr.chalmers.se]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tainstruments.com [tainstruments.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of 5-tert-Butylisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of 5-tert-Butylisophthalic acid, a valuable building block in pharmaceutical and materials science. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended to serve as a comprehensive reference for researchers utilizing this compound in their work.

Spectroscopic Data Summary

The structural characterization of this compound was performed using ¹H NMR, ¹³C NMR, IR, and MS techniques. The key quantitative data from these analyses are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | Ar-H (at C2) |

| ~8.2 | s | 2H | Ar-H (at C4, C6) |

| ~1.4 | s | 9H | -C(C H₃)₃ |

| ~13.0 | br s | 2H | -COOH |

Note: The chemical shift of the carboxylic acid protons is concentration and solvent dependent and may appear as a broad singlet.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C =O |

| ~152 | Ar-C -C(CH₃)₃ |

| ~133 | Ar-C -COOH |

| ~129 | Ar-C H |

| ~128 | Ar-C H |

| ~35 | -C (CH₃)₃ |

| ~31 | -C(C H₃)₃ |

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| ~2960 | C-H stretch (tert-Butyl) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | C=C stretch (Aromatic ring) |

| ~1300 | C-O stretch / O-H bend |

| ~900 | O-H bend (out-of-plane) |

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 222 | [M]⁺ (Molecular ion) |

| 207 | [M - CH₃]⁺ |

| 179 | [M - COOH]⁺ |

| 165 | [M - C(CH₃)₃]⁺ |

| 141 | [M - COOH - H₂O]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Experimental Protocols

The following protocols describe the general methodologies for obtaining the spectroscopic data presented above. These are standard procedures that can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

The solution is gently agitated to ensure complete dissolution. If any particulate matter is present, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

2.1.2 Data Acquisition

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR:

-

A standard one-pulse sequence is used.

-

The spectral width is set to encompass all expected proton resonances (typically 0-15 ppm).

-

A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

-

The relaxation delay is set to at least 5 times the longest T₁ relaxation time to ensure accurate integration.

-

-

¹³C NMR:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

The spectral width is set to cover the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

The relaxation delay is adjusted to ensure the detection of quaternary carbons.

-

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

2.2.1 Sample Preparation

-

A small amount of solid this compound powder is placed directly onto the ATR crystal.

-

Pressure is applied using the instrument's pressure arm to ensure good contact between the sample and the crystal surface.

2.2.2 Data Acquisition

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

2.3.1 Sample Preparation (with Derivatization)

Due to the low volatility of carboxylic acids, derivatization is often required for GC-MS analysis. A common method is silylation:

-

A small, accurately weighed amount of this compound (e.g., 1 mg) is placed in a reaction vial.

-

A silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS) is added to the vial.

-

The vial is sealed and heated (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of the carboxylic acid groups to their trimethylsilyl (B98337) (TMS) esters.

-

After cooling, the derivatized sample is diluted with a suitable solvent (e.g., hexane (B92381) or ethyl acetate) before injection into the GC-MS.

2.3.2 Data Acquisition

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography:

-

A suitable capillary column (e.g., a non-polar or medium-polarity column) is used for separation.

-

The oven temperature is programmed to start at a lower temperature and ramp up to a higher temperature to ensure good separation of components.

-

Helium is typically used as the carrier gas.

-

-

Mass Spectrometry:

-

The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV.

-

A mass range of approximately 40-500 m/z is scanned to detect the molecular ion and significant fragment ions of the derivatized analyte.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Crystal Structure of 5-tert-Butylisophthalic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 5-tert-Butylisophthalic acid, a substituted aromatic dicarboxylic acid. The information presented herein is crucial for understanding its solid-state properties, which is of significant interest in the fields of crystal engineering, materials science, and pharmaceutical development where it may serve as a scaffold or building block.

Crystallographic Data Summary

The single-crystal X-ray diffraction data reveals the precise three-dimensional arrangement of atoms and molecules in the crystalline state of this compound. The key crystallographic parameters have been determined and are summarized in the table below. This information is sourced from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 660241.[1]

| Parameter | Value |

| Empirical Formula | C₁₂H₁₄O₄ |

| Formula Weight | 222.24 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit cell dimensions | |

| a | 11.233(2) Å |

| b | 10.598(2) Å |

| c | 10.011(2) Å |

| α | 90° |

| β | 108.89(3)° |

| γ | 90° |

| Volume | 1128.1(4) ų |

| Z | 4 |

| Density (calculated) | 1.308 Mg/m³ |

| Absorption coefficient | 0.096 mm⁻¹ |

| F(000) | 472 |

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental procedures, as detailed in the source publication (Acta Crystallographica Section E: Structure Reports Online, 2007 , 63, o3842-o3844).

Synthesis and Crystallization

This compound was synthesized and purified prior to crystallization. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an appropriate solvent system. The specific solvent and conditions were chosen to promote the growth of well-ordered, single crystals of sufficient size and quality for diffraction analysis. The starting material, 5-tert-butyl-m-xylene, can be oxidized using nitric acid to produce this compound.[2]

Data Collection

A single crystal of suitable dimensions was mounted on a diffractometer. The diffraction data was collected at a temperature of 293(2) K using Mo Kα radiation (λ = 0.71073 Å). A series of ω and φ scans were performed to collect a complete sphere of diffraction data.

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final refinement converged to provide the detailed structural parameters presented in the crystallographic data table.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of this compound.

References

The Steric Dominance of the Tert-Butyl Group in 5-tert-Butylisophthalic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl group, a cornerstone of steric control in organic synthesis, imparts profound and predictable effects on the reactivity and physicochemical properties of molecules. In 5-tert-butylisophthalic acid, this bulky substituent, positioned meta to the two carboxylic acid moieties, governs the molecule's conformational preferences, reaction kinetics, and supramolecular assembly. This in-depth technical guide elucidates the multifaceted steric hindrance effects of the tert-butyl group in this important dicarboxylic acid, supported by quantitative data, detailed experimental methodologies, and visual representations of its structural and reactive consequences. A comprehensive understanding of these steric effects is paramount for the rational design of novel polymers, metal-organic frameworks (MOFs), and pharmaceutical agents.

Introduction: The Archetype of Steric Hindrance

This compound is an aromatic dicarboxylic acid featuring a bulky tert-butyl group at the 5-position of the benzene (B151609) ring.[1] This substituent, with its three methyl groups projecting from a central quaternary carbon, creates a significant steric shield. This steric encumbrance is not merely a passive structural feature but an active determinant of the molecule's chemical behavior. It influences the orientation of the carboxylic acid groups, modulates their acidity, and presents a formidable barrier to reactions at the adjacent carboxyl functionalities. These effects are critical in its applications, for instance, in creating porous coordination polymers and thermally stable polyesters.[1]

Quantitative Analysis of Steric and Electronic Effects

To appreciate the impact of the tert-butyl group, it is essential to quantify its steric and electronic contributions. This can be achieved through established physical organic chemistry parameters.

Steric Parameters: Taft's E_s Value

Taft's steric parameter, E_s, provides a quantitative measure of the steric effect of a substituent, derived from the rates of acid-catalyzed hydrolysis of esters.[1] A more negative E_s value indicates greater steric hindrance. The tert-butyl group is one of the most sterically demanding common substituents, as reflected in its E_s value.

| Substituent | Taft's Steric Parameter (E_s) |

| Hydrogen (H) | 0.00 |

| Methyl (CH₃) | -1.24 |

| tert-Butyl (C(CH₃)₃) | -2.78 |

Table 1: Comparison of Taft's steric parameters for selected substituents.[1]

Electronic Parameters: Hammett Constants

The Hammett equation describes the influence of meta- and para-substituents on the reactivity of aromatic compounds. The substituent constant, σ, reflects the electronic effect of a group. For the tert-butyl group, the electronic effect is relatively small and slightly electron-donating.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |

| Hydrogen (H) | 0.00 | 0.00 |

| Methyl (CH₃) | -0.06 | -0.16 |

| tert-Butyl (C(CH₃)₃) | -0.10 | -0.20 |

Table 2: Hammett constants for selected substituents.[2]

Acid Dissociation Constants

The steric and electronic effects of the 5-substituent in isophthalic acid influence the pKa values of the two carboxylic acid groups. A study on the dissociation constants of 5-substituted isophthalic acids in 50% aqueous methanol (B129727) provides insight into these effects.

| 5-Substituent | pK_a1 | pK_a2 |

| H | 4.60 | 5.98 |

| CH₃ | 4.63 | 6.05 |

| C(CH₃)₃ | 4.64 | 6.10 |

Table 3: First and second dissociation constants of 5-substituted isophthalic acids in 50% (w/w) aqueous methanol.[3]

The data indicates that the tert-butyl group has a minor acid-weakening effect compared to hydrogen, consistent with its slight electron-donating nature.

Structural Implications of the Tert-Butyl Group

The steric bulk of the tert-butyl group has a direct impact on the solid-state structure of this compound. X-ray crystallographic data reveals the precise bond lengths and angles, providing a quantitative picture of the steric strain.

While the full crystallographic information file (CIF) for this compound (CCDC 660241) would provide exact bond angles, the presence of the bulky tert-butyl group is expected to influence the planarity of the carboxylic acid groups relative to the benzene ring.[4] This can affect the hydrogen bonding patterns and the overall crystal packing.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting with the Friedel-Crafts alkylation of a suitable aromatic precursor, followed by oxidation.

Step 1: Synthesis of 5-tert-Butyl-m-xylene via Friedel-Crafts Alkylation

This procedure is adapted from a patented method.[5]

-

Reaction Setup: A reaction vessel equipped with a stirrer, a cooling system, and a means for adding reagents is charged with m-xylene.

-

Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added to the m-xylene.

-

Alkylation: tert-Butyl chloride is added dropwise to the stirred mixture while maintaining a low temperature (typically between -10°C and 10°C) to control the reaction and minimize side products.

-

Reaction Monitoring: The reaction is monitored by gas chromatography (GC) until the desired conversion of m-xylene is achieved.

-

Workup: The reaction mixture is quenched by carefully adding it to ice-water. The organic layer is separated, washed with a dilute base solution (e.g., NaHCO₃) and then with water, and finally dried over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: The crude product is purified by distillation under reduced pressure to yield 5-tert-butyl-m-xylene.

Step 2: Oxidation of 5-tert-Butyl-m-xylene to this compound

This is a general procedure for the oxidation of alkylbenzenes.[6]

-

Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a mechanical stirrer. 5-tert-Butyl-m-xylene, water, and a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) are added to the flask.

-

Oxidant Addition: Potassium permanganate (B83412) (KMnO₄) is added portion-wise to the stirred mixture. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion: The mixture is heated to reflux until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

Workup: The hot reaction mixture is filtered to remove the manganese dioxide (MnO₂) byproduct. The filtrate is then cooled and acidified with a strong acid (e.g., HCl) to precipitate the this compound.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., aqueous ethanol).

Impact on Reactivity: Esterification and Hydrolysis

The steric hindrance of the tert-butyl group significantly retards the rates of reactions involving the carboxylic acid groups, such as esterification and the hydrolysis of its esters.

Similarly, the hydrolysis of esters of this compound is expected to be slower than that of the corresponding isophthalic acid esters. The steric hindrance impedes the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the ester's carbonyl carbon.

Applications in Materials Science and Drug Development

The steric properties of the tert-butyl group in this compound are leveraged in various applications:

-

Polymers: The incorporation of this compound into polyesters can disrupt chain packing, leading to materials with lower crystallinity, increased solubility in organic solvents, and modified thermal properties.[1]

-

Metal-Organic Frameworks (MOFs): The bulky tert-butyl group can act as a "steric director" in the formation of MOFs, influencing the framework's topology and pore size. This allows for the rational design of MOFs with specific gas sorption or separation properties.

-

Drug Development: In medicinal chemistry, the introduction of a tert-butyl group can serve as a "metabolic shield," sterically protecting a nearby functional group from enzymatic degradation, thereby increasing the drug's in vivo half-life. While this compound itself is not a drug, the principles of its steric hindrance are widely applied in drug design.

Conclusion

The tert-butyl group in this compound is a powerful modulator of the molecule's structure and reactivity. Its significant steric bulk, quantified by parameters such as Taft's E_s value, leads to predictable and exploitable consequences in synthesis, materials science, and medicinal chemistry. A thorough understanding of the steric hindrance effects detailed in this guide is crucial for harnessing the full potential of this and related sterically encumbered molecules in advanced applications.

References

5-tert-Butylisophthalic Acid: A Technical Health and Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for 5-tert-Butylisophthalic acid (CAS No. 2359-09-3). The following sections detail its hazard classifications, physical and chemical properties, handling and storage recommendations, and the experimental protocols typically used to determine its irritant properties. This document is intended to support safe laboratory practices and risk assessment in research and development settings.

GHS Hazard and Safety Information

This compound is classified as an irritant. The following tables summarize its GHS classification and associated safety statements.[1][2][3][4][5]

Table 1: GHS Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2/2A |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |

Table 2: GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash hands thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol [1][2] |

| CAS Number | 2359-09-3 |

| Appearance | White to off-white solid, powder, or crystal. |

| Melting Point | >300 °C (literature)[4][5] |

| Solubility | Soluble in organic solvents such as acetone (B3395972) and ethanol; limited solubility in water. |

Experimental Protocols for Hazard Determination

While specific experimental reports for this compound are not publicly available, its classification as a skin and eye irritant is determined by standardized and internationally recognized methods, primarily the OECD Guidelines for the Testing of Chemicals. The following sections detail the likely in vivo and in vitro protocols used for such classifications.

Skin Irritation Testing

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion (in vivo)

This guideline provides a method for assessing the potential of a substance to cause skin irritation or corrosion.[6][7]

-

Principle: A single dose of the test substance is applied to a small area of the skin (approximately 6 cm²) of an albino rabbit. Untreated skin on the same animal serves as a control.

-

Procedure:

-

Healthy, young adult albino rabbits are used.

-

The fur on the test area is clipped 24 hours before the test.

-

0.5 g of the solid test substance (moistened with a small amount of water or a suitable vehicle) is applied to the skin and covered with a gauze patch and a semi-occlusive dressing.

-

The exposure period is 4 hours.

-

After exposure, the residual test substance is removed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.

-

-

Classification: The severity of the skin reactions is scored. A substance is classified as a skin irritant (Category 2) if it produces reversible inflammatory changes.

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method

This in vitro method is a non-animal alternative to the traditional rabbit skin test.[8][9][10][11]

-

Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[8][9][10] Irritant chemicals cause cell damage, which is measured by a decrease in cell viability.

-

Procedure:

-

The RhE tissue is pre-incubated.

-

The test substance is applied to the surface of the tissue.

-

After a defined exposure period, the substance is rinsed off.

-

The tissue is incubated for a post-exposure period.

-

Cell viability is assessed using a colorimetric assay, such as the MTT assay. In this assay, viable cells convert the MTT reagent into a blue formazan (B1609692) salt, which is then extracted and measured.

-

-

Classification: If the cell viability is reduced below a certain threshold (typically ≤ 50%) compared to a negative control, the substance is classified as a skin irritant (Category 2).[11]

Eye Irritation Testing

OECD Test Guideline 405: Acute Eye Irritation/Corrosion (in vivo)

This guideline is the standard method for determining the potential of a substance to cause eye irritation or serious eye damage.[12][13][14][15]

-

Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit. The other eye remains untreated and serves as a control.

-

Procedure:

-

Healthy, young adult albino rabbits with no pre-existing eye defects are used.

-

The test substance (typically 0.1 g for a solid) is placed in the lower conjunctival sac.

-

The eyelids are held together for about one second.

-

The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application. Observations can be extended up to 21 days to assess reversibility.[12]

-

-

Classification: The severity of the eye lesions is scored. A substance is classified as an eye irritant (Category 2) if it produces reversible eye irritation.

OECD Test Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method

This is an in vitro method that uses a reconstructed human cornea-like epithelium model to identify chemicals that are not classified as eye irritants.[16][17][18] More advanced protocols under this guideline, such as OECD 492B, can also differentiate between irritant categories.[1][19]

-

Principle: The test substance is applied to the surface of the RhCE model. The potential for eye irritation is predicted by the substance's ability to reduce cell viability.[1][17]

-

Procedure:

-

The RhCE tissue is exposed to the test substance for a specific duration.

-

Following exposure, the tissue is rinsed.

-

Cell viability is determined using the MTT assay, similar to the skin irritation test.

-

-

Classification: A substance is identified as a non-irritant if the cell viability remains above a certain threshold (e.g., >60%).[16] Substances that reduce viability below this threshold are considered irritants and may require further testing to distinguish between Category 1 (serious eye damage) and Category 2 (eye irritation).

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of hazard identification and the relationship between different safety parameters.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. This compound | C12H14O4 | CID 75379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2359-09-3 [amp.chemicalbook.com]

- 4. This compound 98 2359-09-3 [sigmaaldrich.com]

- 5. This compound 98 2359-09-3 [sigmaaldrich.com]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. iivs.org [iivs.org]

- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. tecolab-global.com [tecolab-global.com]

- 17. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]

- 18. oecd.org [oecd.org]

- 19. iivs.org [iivs.org]

Unveiling the Molecular Architecture of 5-tert-Butylisophthalic Acid: A Guide to its Theoretical and Experimental Geometry

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount for predicting its behavior and interactions. This technical guide provides an in-depth analysis of the molecular geometry of 5-tert-butylisophthalic acid, presenting both experimental data derived from X-ray crystallography and a comprehensive protocol for its theoretical calculation.

Experimental Determination of Molecular Geometry

The definitive experimental solid-state structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 660241. The study was published in Acta Crystallographica Section E: Structure Reports Online.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound through single-crystal X-ray diffraction involves a standardized workflow:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections, is recorded as the crystal is rotated.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction intensities.

Theoretical Calculations of Molecular Geometry

In the absence of a dedicated theoretical study on this compound in the searched literature, a standard and widely accepted computational methodology for determining the geometry of such organic molecules is presented. Density Functional Theory (DFT) is the most common and reliable method for this purpose.

Suggested Theoretical Protocol: Density Functional Theory (DFT)

A typical workflow for the geometry optimization of this compound using DFT would be as follows:

-

Initial Structure: An initial 3D structure of the molecule is generated. This can be done using molecular modeling software.

-

Choice of Method and Basis Set: A DFT functional and basis set are selected. A common and effective choice for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set. This combination provides a good balance between accuracy and computational cost.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This process iteratively adjusts the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates that the structure is a stable conformer.

-

Data Analysis: The optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data.

Tabulated Geometric Data

The following tables summarize the key experimental bond lengths and bond angles for this compound, as determined by X-ray crystallography. The atom numbering scheme is provided in the accompanying diagram.